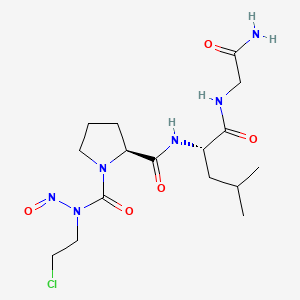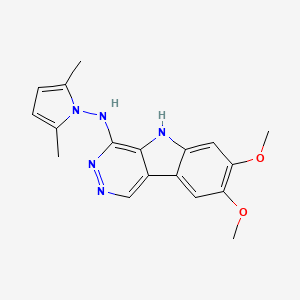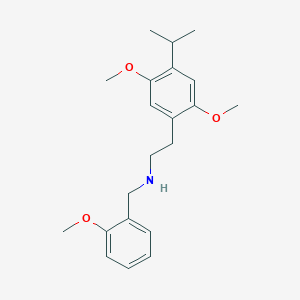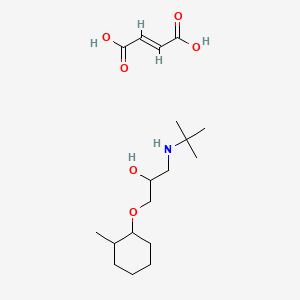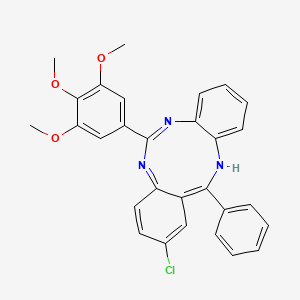
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound characterized by its unique triazonine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazonine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a phenyl group and a trimethoxyphenyl group can be cyclized using a suitable catalyst.
Final Assembly: The final step involves the coupling of the chlorinated intermediate with other aromatic components to form the complete dibenzo(d,h)(1,3,6)triazonine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
13-Phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine: Lacks the chlorine atom, potentially altering its substitution reactions and overall stability.
Uniqueness
The presence of both the chlorine atom and the trimethoxyphenyl group in 2-Chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-5H-dibenzo(d,h)(1,3,6)triazonine makes it unique
Eigenschaften
CAS-Nummer |
103687-01-0 |
|---|---|
Molekularformel |
C29H24ClN3O3 |
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
2-chloro-13-phenyl-6-(3,4,5-trimethoxyphenyl)-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C29H24ClN3O3/c1-34-25-15-19(16-26(35-2)28(25)36-3)29-32-22-14-13-20(30)17-21(22)27(18-9-5-4-6-10-18)31-23-11-7-8-12-24(23)33-29/h4-17,31H,1-3H3 |
InChI-Schlüssel |
JZMBJJVZXGPKGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

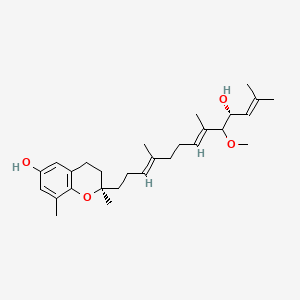



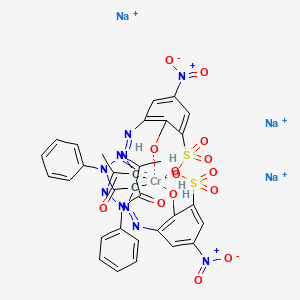
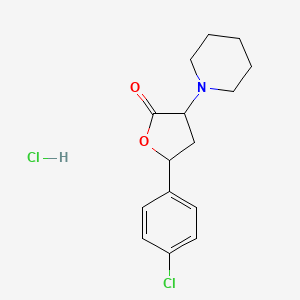
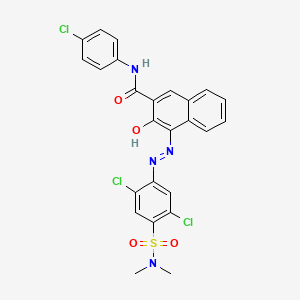
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
